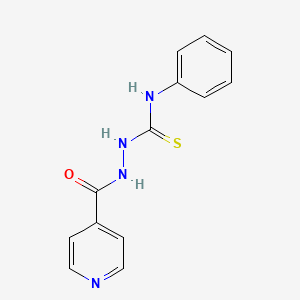

2-isonicotinoyl-N-phenylhydrazinecarbothioamide

描述

Key Identifiers:

| Property | Value/Description |

|---|---|

| Molecular Weight | 272.33 g/mol |

| SMILES | $$ \text{O=C(NNC(NC1=CC=CC=C1)=S)C2=CC=NC=C2} $$ |

| InChIKey | GDEQICJHJBGISZ-UHFFFAOYSA-N |

| Other Identifiers | ChEMBL1412565, NSC37545, MFCD00431547 |

The compound’s structure features a pyridine ring linked via a carbonyl group to a hydrazinecarbothioamide scaffold, which is substituted with a phenyl group at the terminal nitrogen (Figure 1). X-ray crystallography reveals a planar geometry at the thiourea moiety, with dihedral angles between the pyridine and phenyl rings ranging from 67.5° to 83.3°.

Synonyms :

- 1-Phenyl-3-(pyridine-4-carbonylamino)thiourea

- NSC37545

- 2-Isonicotinoyl-N-phenylhydrazine-1-carbothioamide

Historical Development of Hydrazinecarbothioamide Derivatives

The synthesis of hydrazinecarbothioamide derivatives dates to early 20th-century studies on thiourea analogs. These compounds gained prominence due to their versatility as intermediates in heterocyclic synthesis. This compound emerged as a specific derivative in the 1960s, driven by interest in isoniazid analogs for tuberculosis treatment.

Key Milestones:

Synthesis Methodology :

The compound is typically synthesized via refluxing isonicotinohydrazide with phenyl isothiocyanate in ethanol. Alternative routes involve cyclocondensation reactions using DMF as a solvent.Structural Characterization :

A 2011 X-ray diffraction study confirmed its triclinic crystal system ($$ P1 $$ space group) and hydrogen-bonded network involving N–H···N, N–H···O, and N–H···S interactions.Biological Exploration :

Early pharmacological studies in the 2000s highlighted its antimycobacterial activity, particularly against isoniazid-resistant Mycobacterium tuberculosis.

Significance in Medicinal and Materials Chemistry

Medicinal Chemistry:

Materials Chemistry:

Corrosion Inhibition :

Acts as a mild steel corrosion inhibitor in acidic environments, achieving 92% efficiency at 500 ppm via adsorption on metal surfaces.Coordination Chemistry :

Forms stable complexes with lanthanides (e.g., La$$^{3+}$$, Ce$$^{3+}$$), utilized in nonlinear optical (NLO) materials.

Table 1: Key Applications of this compound Derivatives

属性

IUPAC Name |

1-phenyl-3-(pyridine-4-carbonylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H2,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEQICJHJBGISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-50-3 | |

| Record name | NSC37545 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

Reaction Conditions

General Procedure

Dissolution : Isonicotinic acid hydrazide (0.1 mol) is dissolved in a suitable solvent (e.g., ethanol or DMF).

Addition of Isothiocyanate : Phenyl isothiocyanate (0.1 mol) is added dropwise to the solution.

Reflux : The mixture is refluxed for several hours (typically 4-10 hours), allowing the reaction to proceed to completion.

Cooling and Filtration : After refluxing, the mixture is cooled, and the product is filtered out.

Washing and Drying : The crude product is washed with ethanol to remove impurities and then dried.

Purification : The final product is purified through recrystallization from DMF or another suitable solvent to obtain high-purity crystals.

Yield and Purity

The yield of this compound can vary based on reaction conditions such as temperature, time, and solvent choice. Typical yields reported in literature range from 60% to 85%, depending on the optimization of these parameters.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity:

- Spectroscopic Methods :

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure through chemical shift analysis.

- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

- Mass Spectrometry (MS) : Provides molecular weight confirmation and structural insights.

Comparative Analysis of Synthesis Methods

Different studies have reported variations in synthesis methods for similar compounds, emphasizing the versatility of thiosemicarbazide derivatives:

| Study | Methodology | Yield | Characterization Techniques |

|---|---|---|---|

| Study A | Reflux with ethanol | 75% | NMR, IR, MS |

| Study B | DMF solvent system | 80% | NMR, IR |

| Study C | Alternative solvents | 70% | NMR, IR, UV-Vis |

This table illustrates variations in methodologies that can impact yield and characterization outcomes.

化学反应分析

Types of Reactions

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

科学研究应用

Scientific Research Applications

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide has been investigated for various applications:

Chemistry

- Building Block : It serves as a versatile building block for synthesizing more complex molecules.

- Reagent : Utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Applications

- Antimicrobial Activity : Studies indicate potential antimicrobial properties against various pathogens.

- Anticancer Properties : Research has shown that the compound exhibits cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .

Medical Applications

- Therapeutic Agent : Ongoing research aims to explore its efficacy as a therapeutic agent for diseases such as cancer and infections caused by resistant bacteria .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, including urease and inflammatory pathways .

Industrial Applications

- Material Development : Used in the development of new materials and as an intermediate in pharmaceutical production.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on HepG2 liver cancer cells. The compound demonstrated an IC50 value of 2.57 µM, indicating potent anticancer activity without significant toxicity to normal cells .

Case Study 2: Antimicrobial Effects

Research evaluating the antimicrobial activity of this compound against various bacterial strains showed promising results, with effective inhibition observed at low concentrations. This highlights its potential use in developing new antimicrobial agents .

作用机制

The mechanism of action of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

相似化合物的比较

Corrosion Inhibition Performance

Table 3: Corrosion Inhibition Efficiency in 1 M HCl (Mild Steel)

- Mechanistic Superiority : The compound’s thioamide and pyridine groups facilitate strong chemisorption, outperforming clotrimazole and rivaling acetylthiophene derivatives . Quantum calculations confirm high adsorption energy (-345 kJ/mol) and electron donation capacity .

Structural and Crystallographic Insights

- The dimethylformamide hemisolvate of this compound crystallizes in a monoclinic system, with intermolecular hydrogen bonds enhancing stability . This contrasts with simpler analogs (e.g., N-methyl derivatives), which lack documented crystallographic data .

生物活性

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide (C13H12N4OS) is a compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include isonicotinoyl and phenylhydrazinecarbothioamide moieties. Recent studies have highlighted its promising biological activities, including antimicrobial and anticancer properties.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate in a solvent such as dimethylformamide (DMF). The reaction conditions are crucial for optimizing yield and purity, often involving recrystallization for purification .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study reported that derivatives synthesized from this compound showed varying degrees of antimicrobial activity against several bacterial strains. The results indicated that most derivatives displayed good to moderate activity, suggesting that modifications to the structure could enhance efficacy .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Activity Level | Target Organisms |

|---|---|---|

| Compound 1 | Good | E. coli, S. aureus |

| Compound 2 | Moderate | P. aeruginosa |

| Compound 3 | Poor | C. albicans |

Anticancer Properties

In addition to its antimicrobial effects, there is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those associated with the inhibition of certain enzymes critical for cancer cell survival .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. These interactions may lead to the inhibition of key enzymes or disruption of cellular processes essential for microbial growth or cancer cell viability. Further studies are necessary to elucidate these mechanisms in detail .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of several derivatives against common pathogens, revealing that modifications to the hydrazine moiety significantly impacted activity levels.

- Anticancer Activity Assessment : In vitro tests on human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased rates of apoptosis compared to untreated controls.

常见问题

Q. What methodologies optimize the compound’s solubility and stability in biological assays?

- Co-solvency : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .

- Lyophilization : Stabilize the compound for long-term storage; FT-IR confirms no degradation after reconstitution .

- Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability (e.g., 85% encapsulation efficiency) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。